

# SYBR Green II Dye: A Technical Guide to Stability and Storage

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## Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

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For researchers, scientists, and professionals in drug development who rely on precise and reproducible nucleic acid quantification, understanding the stability of fluorescent dyes like SYBR Green II is paramount. This technical guide provides an in-depth analysis of the factors influencing SYBR Green II stability and outlines best practices for its storage and handling to ensure optimal performance and experimental consistency.

## Chemical Properties and Spectral Characteristics

SYBR Green II is a cyanine dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, particularly single-stranded DNA (ssDNA) and RNA. Its low intrinsic fluorescence and high fluorescence enhancement upon binding make it a sensitive stain for the detection of RNA and ssDNA in electrophoretic gels.

The spectral properties of SYBR Green II are crucial for its application. The dye has a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm. The fluorescence emission maximum is centered at 520 nm when bound to nucleic acids. These spectral characteristics make it compatible with a wide range of common laboratory instruments, including UV transilluminators and laser-based gel scanners.

## Recommended Storage Conditions

Proper storage is critical for maintaining the stability and performance of SYBR Green II. The following table summarizes the recommended storage conditions for both the concentrated stock solution and diluted working solutions.

Solution Type	Storage Temperature	Light Conditions	Container	Shelf Life
Concentrated Stock Solution (in DMSO)	-20°C	Protected from light (e.g., in an amber vial or wrapped in foil)	Polypropylene tube	6 months to 1 year
Diluted Working Solution (in buffer)	2-8°C	Protected from light	Plastic container	Several weeks
Room Temperature	Protected from light	Plastic container	3-4 days	
Diluted Working Solution (in water)	Room Temperature	Protected from light	Plastic container	Use within 24 hours

## Factors Influencing SYBR Green II Stability

Several environmental factors can impact the stability of SYBR Green II, leading to a decrease in fluorescence and affecting experimental results. Understanding and controlling these factors is essential for reliable nucleic acid quantification.

### Light Exposure

SYBR Green II, like many fluorescent dyes, is susceptible to photobleaching, a process where the dye loses its ability to fluoresce upon exposure to light. It is crucial to protect both stock and working solutions from light at all times by storing them in dark containers or wrapping them in aluminum foil. While brief exposure to ambient light during experimental setup is generally acceptable, prolonged exposure, especially to high-intensity light sources like UV transilluminators, should be minimized.

### Temperature

Temperature plays a significant role in the long-term stability of SYBR Green II. The concentrated stock solution in DMSO is most stable when stored at -20°C. While some sources suggest that SYBR Green dyes are stable for short periods at room temperature, long-term

storage at ambient temperatures is not recommended as it can lead to degradation of the dye. For working solutions, refrigeration at 2-8°C can extend their usability for several weeks.

The impact of freeze-thaw cycles on the stability of the concentrated stock solution is a practical concern. While SYBR dyes are reported to be relatively stable to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed and refrozen.

## pH

The pH of the working solution has a pronounced effect on the staining efficiency and stability of SYBR Green II. The optimal pH range for staining is between 7.5 and 8.0. Staining solutions with a pH below 7.5 or above 8.0 are less stable and exhibit reduced staining efficacy. It is important to note that the pH of Tris-based buffers can increase at lower temperatures. Therefore, if a working solution is prepared at room temperature with a pH of 8.0, its pH will be higher when stored at 4°C, which could be outside the optimal stability range.

## Buffer Composition

The composition of the buffer used to dilute the SYBR Green II stock solution also influences its stability. Working solutions prepared in a buffered solution (e.g., TBE or TAE) are significantly more stable than those prepared in water. Staining solutions made with water should be used within 24 hours to ensure maximum sensitivity. It is also recommended to use freshly prepared buffer for dilutions, as old or used electrophoresis buffer can negatively impact staining performance.

## Experimental Protocols for Stability Assessment

To quantitatively assess the stability of SYBR Green II under various conditions, the following experimental protocols can be adapted.

### Protocol for Assessing Photostability

- **Preparation of Samples:** Prepare a working solution of SYBR Green II in a suitable buffer (e.g., TBE, pH 8.0) containing a known concentration of ssDNA or RNA. Aliquot the solution into multiple optically clear, sealed containers (e.g., quartz cuvettes or microplates).

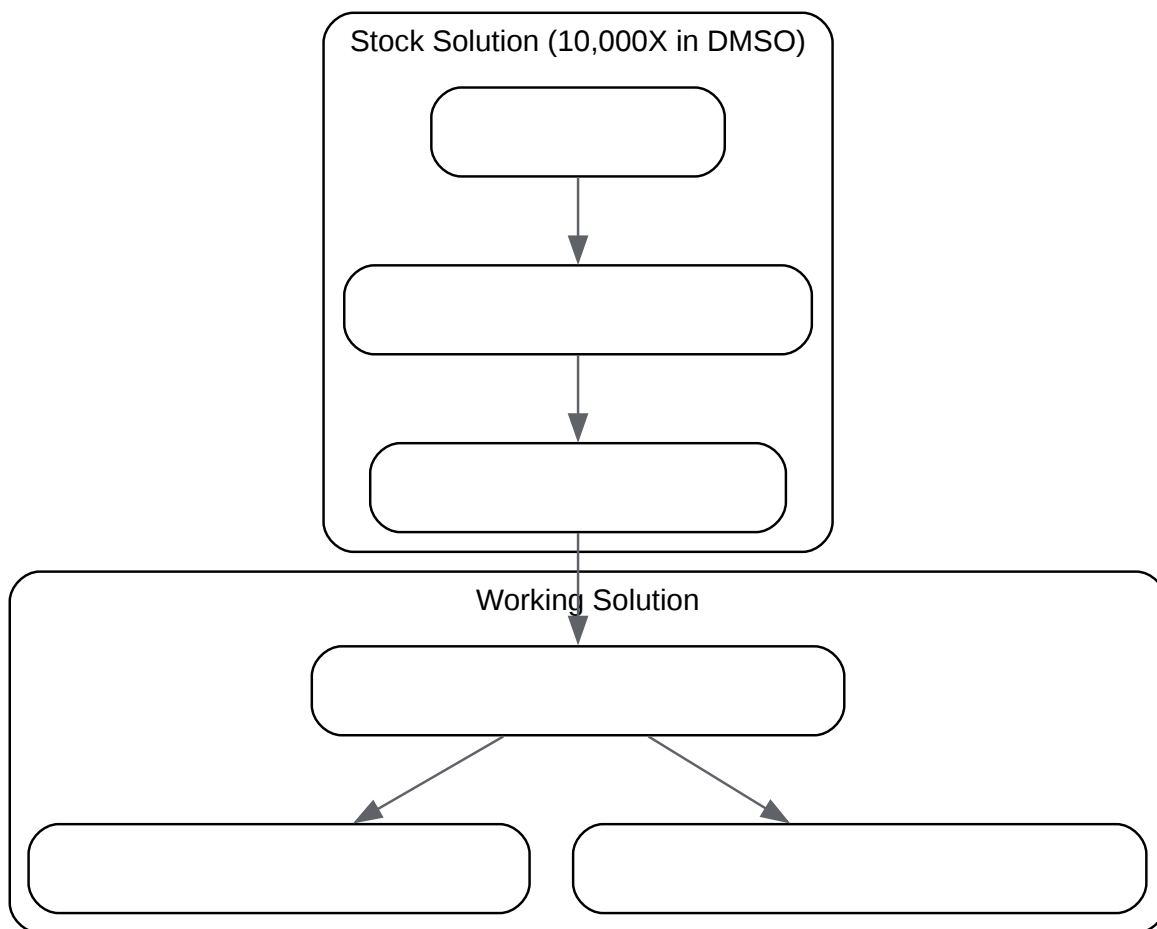
- **Light Exposure:** Expose the samples to a controlled light source (e.g., a UV lamp or a specific wavelength light source) for varying durations. A control sample should be kept in the dark.
- **Fluorescence Measurement:** At each time point, measure the fluorescence intensity of the exposed and control samples using a fluorometer with excitation and emission wavelengths set to the optima for SYBR Green II (e.g., 497 nm excitation and 520 nm emission).
- **Data Analysis:** Plot the fluorescence intensity as a function of exposure time. The rate of fluorescence decay can be calculated to determine the photobleaching kinetics.

## Protocol for Assessing Thermal Stability

- **Preparation of Samples:** Prepare a working solution of SYBR Green II in a buffered solution with nucleic acids, as described above. Aliquot into sealed containers.
- **Incubation:** Incubate the samples at different constant temperatures (e.g., 4°C, room temperature, 37°C, 50°C) for various time periods.
- **Fluorescence Measurement:** At each time point, cool the samples to room temperature and measure their fluorescence intensity.
- **Data Analysis:** Plot the fluorescence intensity as a function of incubation time for each temperature. The degradation rate at each temperature can be determined.

## Visualizations

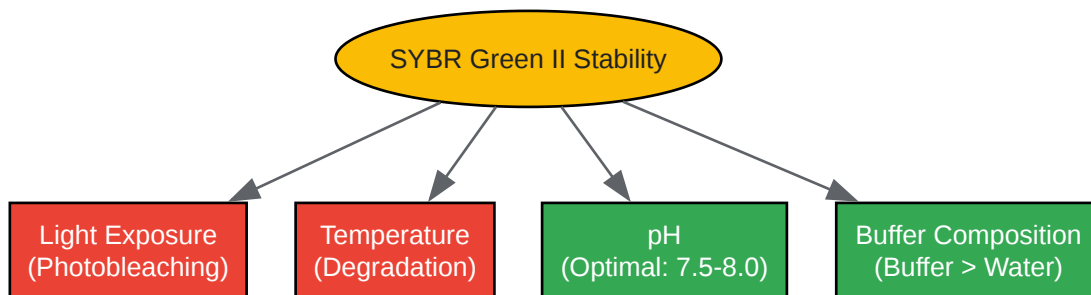
### Workflow for SYBR Green II Storage and Handling



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Caption: Recommended workflow for storing and handling SYBR Green II.

## Factors Affecting SYBR Green II Stability



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Caption: Key factors influencing the stability of SYBR Green II dye.

## Conclusion

The stability of SYBR Green II is a critical factor for obtaining accurate and reproducible results in nucleic acid analysis. By adhering to the recommended storage and handling procedures, and by controlling for environmental factors such as light, temperature, and pH, researchers can ensure the optimal performance of this sensitive fluorescent dye. The experimental protocols provided in this guide offer a framework for laboratories to validate and monitor the stability of their SYBR Green II reagents, further enhancing the reliability of their experimental data.

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